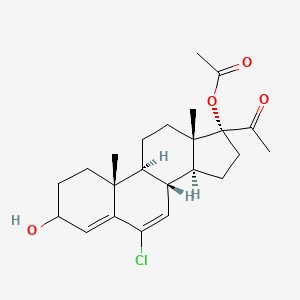

Irbesartan N--D-Glucuronide

Overview

Description

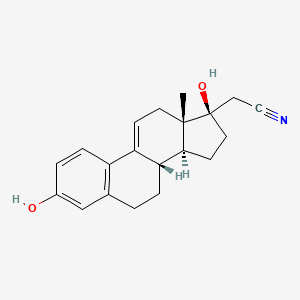

Irbesartan is an angiotensin II receptor blocker (ARB) used alone or together with other medicines to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, irbesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Synthesis Analysis

The synthesis of Irbesartan involves key steps such as tetrazole formation from secondary amide for the preparation of the key intermediate 1-Benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole, N-alkylation, and debenzylation . An improved and efficient approach to the preparation of Irbesartan has been developed by employing the condensation of the key intermediate 1-benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride followed by the debenzylation .Molecular Structure Analysis

The molecular structure of Irbesartan has been investigated through crystallographic, spectroscopic, and Hirshfeld surface analysis . Two different Irbesartan salts were obtained, one crystallized as a monoclinic system P2 1 /c, whereas the other in a triclinic system P1̅ .Chemical Reactions Analysis

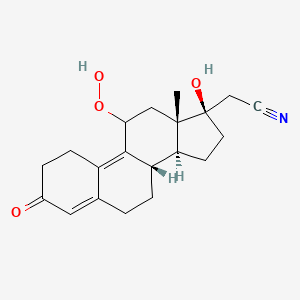

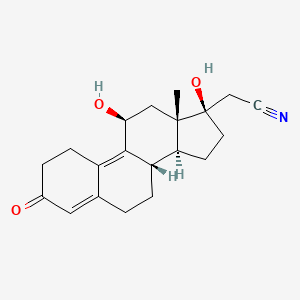

The chemical reactions involved in the metabolism of Irbesartan primarily include glucuronide conjugation and oxidation . More than 80% of the circulating plasma radioactivity after oral or intravenous administration of 14 C-labeled Irbesartan is attributable to unchanged Irbesartan. The primary circulating metabolite is the inactive Irbesartan glucuronide conjugate .Physical And Chemical Properties Analysis

The physical and chemical properties of Irbesartan have been characterized by powder X-ray diffraction, Fourier transform infrared spectroscopy (FT-IR), thermal analysis, and solution-state NMR techniques . Both salts presented a different thermal behavior not only in melting temperature but also in thermal stability .Scientific Research Applications

1. Spectroscopic Studies and Preparation

Irbesartan N--D-Glucuronide has been studied for its regiochemistry and preparation. NMR spectroscopic studies have been conducted to understand its structure, and its similarity to natural materials has been noted (Byard & Herbert, 1999).

2. Metabolic Pathways in Humans

Research on the metabolism of Irbesartan in humans has identified various urinary metabolites. This includes the understanding of its biotransformation profiles in urine, feces, and plasma samples (Chando et al., 1998).

3. Enhancement of Drug Dissolution

Studies have explored the use of supercritical anti-solvent techniques to improve the dissolution of Irbesartan. This involves solid dispersions using surfactants to enhance the drug’s solubility and bioavailability (Adeli, 2016).

4. Combination Therapies

Irbesartan has been studied in combination therapies for chronic diseases. For example, its combination with Rehmannia glutinosa acteosides has shown effectiveness in treating chronic glomerulonephritis (Qiu et al., 2014).

5. Role in Metabolic Disorders

Research has indicated that Irbesartan might play a significant role in alleviating metabolic disorders. It has been reported to promote glucose transport in skeletal muscle cells, which can be beneficial for ameliorating obesity-related glucose homeostasis derangement (Kobayashi et al., 2010).

6. Supramolecular Complexes for Drug Delivery

Studies have been conducted on the formation of supramolecular complexes of Irbesartan with β-cyclodextrin-based nanosponges. These complexes aim to increase water solubility and enhance drug delivery efficiency (Suvarna et al., 2021).

7. Prevention of Metabolic Syndrome

Irbesartan has been researched for its efficacy in preventing metabolic syndrome, specifically in its role as a peroxisome proliferator-activated receptor γ agonist (Takai et al., 2011).

Mechanism of Action

Target of Action

Irbesartan, the parent compound of Irbesartan N–D-Glucuronide, primarily targets the angiotensin II type-1 (AT1) receptor . The AT1 receptor is found in tissues like vascular smooth muscle and the adrenal gland . Angiotensin II, the molecule that normally binds to this receptor, is a potent vasoconstrictor that also stimulates the release of aldosterone, leading to water and sodium reabsorption and an increase in blood pressure .

Mode of Action

Irbesartan acts as an angiotensin receptor antagonist , preventing angiotensin II from binding to the AT1 receptor . This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . Irbesartan and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor .

Biochemical Pathways

The primary biochemical pathway involved in the metabolism of Irbesartan is the oxidation process mediated by the Cytochrome P450 (CYP) 2C9 enzyme . CYP2C9 is highly polymorphic, and genetic polymorphism of this enzyme can cause significant alterations in the pharmacokinetics of Irbesartan .

Pharmacokinetics

Irbesartan is rapidly and completely absorbed, with a distribution volume (Vd) of 53 to 93 L . It is metabolized in the liver via glucuronide conjugation and oxidation, primarily by the CYP2C9 isoenzyme . About 80% of the drug is excreted in the feces and 20% in the urine . The elimination half-life is between 11 to 15 hours .

Result of Action

The action of Irbesartan results in the reduction of blood pressure . By blocking the AT1 receptor, Irbesartan prevents the vasoconstriction and aldosterone secretion caused by angiotensin II, thereby reducing blood pressure .

Action Environment

The action of Irbesartan can be influenced by various environmental factors. Additionally, the genetic polymorphism of the CYP2C9 enzyme, which is involved in the metabolism of Irbesartan, can significantly alter the drug’s pharmacokinetics . This suggests that individual genetic variations can influence the efficacy and stability of Irbesartan.

Safety and Hazards

Irbesartan can cause fetal harm when administered to a pregnant woman. Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy can cause injury and death to the developing fetus . It’s also important to note that symptomatic hypotension, especially after the first dose, may occur in patients who are volume and/or sodium depleted by vigorous diuretic therapy, dietary salt restriction, diarrhea, or vomiting .

Future Directions

The future directions of Irbesartan usage could be in the treatment of renal disease in patients with hypertension and type 2 diabetes mellitus as part of an antihypertensive medicinal product regimen . The demonstration of renal benefit of Irbesartan in hypertensive type 2 diabetic patients is based on studies where irbesartan was used in addition to other antihypertensive agents, as needed, to reach target blood pressure .

Biochemical Analysis

Biochemical Properties

Irbesartan N–D-Glucuronide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Irbesartan N–D-Glucuronide is involved in metabolic pathways, interacting with various enzymes or cofactors

Properties

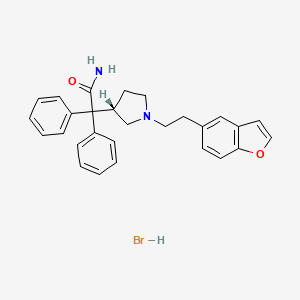

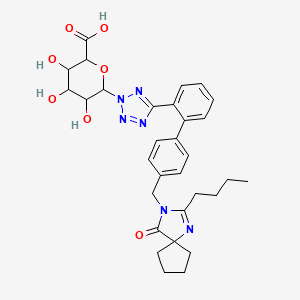

| { "Design of the Synthesis Pathway": "The synthesis of Irbesartan N--D-Glucuronide can be achieved through the glucuronidation of Irbesartan. Glucuronidation is a common metabolic pathway in which a glucuronic acid molecule is attached to a drug molecule, resulting in a more water-soluble compound that can be excreted from the body. The reaction can be catalyzed by UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "Irbesartan", "Glucuronic acid", "UDP-glucuronosyltransferase enzyme" ], "Reaction": [ "Irbesartan is dissolved in a solvent such as dimethyl sulfoxide (DMSO)", "Glucuronic acid is added to the solution, along with the UDP-glucuronosyltransferase enzyme", "The reaction mixture is incubated at a suitable temperature and pH for the enzyme to catalyze the glucuronidation reaction", "The reaction progress is monitored by analytical techniques such as HPLC or LC-MS", "Once the reaction is complete, the Irbesartan N--D-Glucuronide product is isolated and purified using standard techniques such as chromatography or crystallization" ] } | |

CAS No. |

160205-58-3 |

Molecular Formula |

C31H36N6O7 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H36N6O7/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-35-37(34-27)28-25(40)23(38)24(39)26(44-28)29(41)42/h4-5,8-9,11-14,23-26,28,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,28+/m0/s1 |

InChI Key |

FVBDVTHTYLLSQE-NLMMERCGSA-N |

Isomeric SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |

Appearance |

White to Off-White Solid |

melting_point |

>144°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

1-[5-[4’-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic Acid; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.